molecular formula C19H22N4O3 B10990291 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B10990291
M. Wt: 354.4 g/mol
InChI Key: UJOVBLCQKXCOQQ-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a pyrrole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Attachment of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the dimethoxyphenyl group is attached to an ethyl chain.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially converting it to a pyrazoline derivative.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted dimethoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. For example, it might inhibit a particular enzyme by binding to its active site, thereby blocking its function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide apart is its combination of a pyrazole ring and a pyrrole ring, along with the dimethoxyphenyl group. This unique structure provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C19H22N4O3/c1-22-19(23-10-4-5-11-23)15(13-21-22)18(24)20-9-8-14-6-7-16(25-2)17(12-14)26-3/h4-7,10-13H,8-9H2,1-3H3,(H,20,24)

InChI Key

UJOVBLCQKXCOQQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)N3C=CC=C3

Origin of Product

United States

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